molecular formula C20H39BrO9 B12415024 Bromo-PEG7-CH2COOtBu

Bromo-PEG7-CH2COOtBu

Cat. No.: B12415024
M. Wt: 503.4 g/mol
InChI Key: XNRYVUFTUUDOOV-UHFFFAOYSA-N
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Description

Bromo-PEG7-CH2COOtBu is a compound that belongs to the class of polyethylene glycol (PEG) based PROTAC linkers. PROTACs, or proteolysis-targeting chimeras, are molecules designed to selectively degrade target proteins by exploiting the ubiquitin-proteasome system. This compound is used in the synthesis of PROTACs, which are emerging as a promising therapeutic modality in precision medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bromo-PEG7-CH2COOtBu typically involves the reaction of a PEG-based compound with a brominating agent. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures. The product is then purified using techniques such as column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for use in scientific research and pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Bromo-PEG7-CH2COOtBu undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bromo-PEG7-CH2COOtBu is widely used in scientific research, particularly in the field of PROTACs. Its applications include:

    Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the degradation of target proteins.

    Biology: Employed in studies to understand protein-protein interactions and the ubiquitin-proteasome system.

    Medicine: Investigated for its potential in developing targeted therapies for various diseases, including cancer.

    Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.

Mechanism of Action

Bromo-PEG7-CH2COOtBu functions as a linker in PROTACs, which consist of two different ligands connected by a linker. One ligand binds to an E3 ubiquitin ligase, while the other binds to the target protein. The PROTAC molecule brings the target protein and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .

Comparison with Similar Compounds

Similar Compounds

    HO-PEG7-CH2COOtBu: Contains a hydroxyl group with a t-butyl protected carboxyl group.

Uniqueness

Bromo-PEG7-CH2COOtBu is unique due to its bromine atom, which allows for further functionalization through substitution reactions. This makes it a versatile compound in the synthesis of PROTACs and other derivatives .

Properties

Molecular Formula

C20H39BrO9

Molecular Weight

503.4 g/mol

IUPAC Name

tert-butyl 2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate

InChI

InChI=1S/C20H39BrO9/c1-20(2,3)30-19(22)18-29-17-16-28-15-14-27-13-12-26-11-10-25-9-8-24-7-6-23-5-4-21/h4-18H2,1-3H3

InChI Key

XNRYVUFTUUDOOV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)COCCOCCOCCOCCOCCOCCOCCBr

Origin of Product

United States

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